GSK9311

Vue d'ensemble

Description

GSK9311 est un composé chimique connu pour son rôle d'inhibiteur du domaine bromodomaine de la protéine contenant un domaine bromodomaine et un doigt PHD (BRPF). Il s'agit d'un analogue moins actif de GSK6853 et il est souvent utilisé comme contrôle négatif dans les études scientifiques. This compound présente une activité inhibitrice contre BRPF1 et BRPF2, avec des valeurs de pIC50 de 6,0 et 4,3, respectivement .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de GSK9311 implique la préparation d'un analogue de la benzimidazolone. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation de la structure de base de la benzimidazolone et une fonctionnalisation ultérieure pour atteindre l'activité inhibitrice souhaitée .

Méthodes de Production Industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentéesLe processus de production implique probablement des techniques de synthèse organique standard et des méthodes de purification pour obtenir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Types de Réactions

GSK9311 subit diverses réactions chimiques, notamment :

Réactions de Substitution : Impliquant le remplacement de groupes fonctionnels au sein de la molécule.

Réactions d'Oxydation et de Réduction : Modifiant l'état d'oxydation d'atomes spécifiques au sein du composé.

Réactifs et Conditions Communs

Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent :

Diméthylsulfoxyde (DMSO) : Utilisé comme solvant pour dissoudre le composé.

Chlorure de Sodium (NaCl) : Utilisé dans la préparation de solutions salines pour diverses réactions

Principaux Produits Formés

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés du composé d'origine, avec des modifications apportées à des groupes fonctionnels spécifiques pour améliorer ou modifier son activité inhibitrice .

Applications de la Recherche Scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Épigénétique : En tant qu'inhibiteur des domaines bromodomaines BRPF, this compound est utilisé pour étudier le rôle de ces domaines dans la régulation des gènes et le remodelage de la chromatine.

Recherche sur le Cancer : Le composé est utilisé pour étudier les applications thérapeutiques potentielles des inhibiteurs BRPF dans le traitement du cancer.

Développement de Médicaments : This compound sert de contrôle négatif dans le développement de nouveaux inhibiteurs ciblant les domaines bromodomaines BRPF

Mécanisme d'Action

This compound exerce ses effets en inhibant le domaine bromodomaine BRPF. Le composé se lie au domaine bromodomaine, empêchant son interaction avec les histones acétylées. Cette inhibition perturbe la fonction normale du domaine bromodomaine dans la régulation des gènes et le remodelage de la chromatine. Les cibles moléculaires de this compound comprennent BRPF1 et BRPF2, avec des voies spécifiques impliquant la modulation de l'acétylation des histones .

Applications De Recherche Scientifique

Cancer Therapy

GSK9311 has been investigated for its effects on cancer cell proliferation and apoptosis. In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, comparable to established anti-estrogen therapies. This effect was attributed to the blockade of cell cycle progression and induction of apoptotic pathways .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | % Cell Growth Inhibition | Apoptosis Induction |

|---|---|---|---|

| MCF-7 | 0.5 | 45% | Yes |

| MDA-MB-231 | 1.0 | 60% | Yes |

| KMS11 | 0.2 | 50% | Yes |

Epigenetic Modulation

This compound has been utilized as a tool in epigenetic research to explore the roles of bromodomain-containing proteins in gene regulation. Its application in combinatorial drug screening highlighted its ability to potentiate the effects of other anticancer agents by inhibiting off-target effects related to ABCG2, an efflux transporter associated with drug resistance .

Case Study: Combinatorial Drug Screening

In a study aimed at enhancing the efficacy of TAK-243, a UBA1 inhibitor, this compound was used as a negative control to assess off-target effects. The results indicated that while this compound did not significantly alter the activity of TAK-243 alone, its presence helped delineate the specific pathways involved in drug potentiation .

Mechanistic Insights

Research indicates that this compound's mechanism involves modulation of histone modifications and transcriptional regulation via bromodomain inhibition. This action can lead to alterations in gene expression profiles critical for cancer cell survival and proliferation.

Inflammatory Diseases

This compound is also being explored for its potential role in modulating inflammatory responses. Given that glycogen synthase kinase-3 (GSK-3) plays a pivotal role in inflammation, inhibitors like this compound could offer therapeutic avenues for conditions such as rheumatoid arthritis and neurodegenerative diseases .

Mécanisme D'action

GSK9311 exerts its effects by inhibiting the BRPF bromodomain. The compound binds to the bromodomain, preventing its interaction with acetylated histones. This inhibition disrupts the normal function of the bromodomain in gene regulation and chromatin remodeling. The molecular targets of this compound include BRPF1 and BRPF2, with specific pathways involving the modulation of histone acetylation .

Comparaison Avec Des Composés Similaires

Composés Similaires

GSK6853 : Un analogue plus actif de GSK9311 avec une puissance plus élevée contre BRPF1.

Inhibiteur du Domaine Bromodomaine BET 3 : Un autre inhibiteur du domaine bromodomaine utilisé dans la recherche liée à la contraception, au cancer et aux maladies cardiaques

Unicité

This compound est unique dans son rôle de contrôle négatif pour les études d'inhibition du domaine bromodomaine BRPF. Sa puissance réduite par rapport à GSK6853 la rend précieuse pour distinguer les effets inhibiteurs spécifiques dans les milieux expérimentaux .

Activité Biologique

GSK9311 is a compound that has garnered attention in the field of epigenetics, particularly due to its role as a bromodomain inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and its significance in cancer research.

Overview of this compound

This compound hydrochloride is primarily recognized as a negative control for the more potent bromodomain inhibitor GSK6853. It is classified as a less active analogue and is utilized mainly in experimental settings to validate findings associated with GSK6853's activity against bromodomain-containing proteins, specifically BRPF1 (Bromodomain and PHD Finger Containing 1) .

Bromodomains are protein modules that recognize acetylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression through chromatin remodeling. This compound functions by inhibiting the BRPF1 bromodomain, although its efficacy is significantly lower than that of GSK6853 .

The inhibition of BRPF1 has been shown to affect several key cellular functions:

- Cell Proliferation : Inhibition by bromodomain inhibitors can lead to reduced cell growth in various cancer cell lines, including estrogen receptor-positive breast cancer cells.

- Apoptosis : Compounds like GSK6853 induce significant apoptotic cell death, while this compound serves as a control to demonstrate the specificity of these effects .

- Gene Expression Regulation : The interaction between BRPF1 and estrogen receptor alpha (ERα) indicates that BRPF1 is essential for efficient estrogen signaling, which is critical in breast cancer biology .

Case Studies

A study investigating the effects of various bromodomain inhibitors on breast cancer cells highlighted the differential impacts of this compound compared to its more potent counterparts. The research demonstrated that:

- GSK6853 led to a dose-dependent inhibition of cell growth and significant induction of apoptosis in MCF-7 cells (a model for ER-positive breast cancer).

- This compound , used as a negative control, did not exhibit similar effects, reinforcing its role as a less effective inhibitor .

Data Table: Biological Activity Comparison

| Compound | pIC50 Value | Effect on Cell Proliferation | Induction of Apoptosis | Gene Expression Impact |

|---|---|---|---|---|

| GSK6853 | Higher | Significant | High | Downregulation of ER target genes |

| This compound | Lower | Minimal | None | No significant changes |

Implications for Cancer Therapy

The exploration of bromodomain inhibitors like this compound contributes to a broader understanding of epigenetic regulation in cancer. While this compound itself is not therapeutically potent, it serves as an important tool for researchers studying the role of BRPF1 in oncogenic processes. The insights gained from using such controls can lead to the development of more effective therapeutic strategies targeting epigenetic mechanisms.

Propriétés

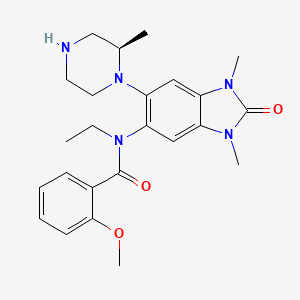

IUPAC Name |

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXIHQFRQPGCCR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.